Photochemical Nitrooxylation Yield: 4-Bromobenzyl Nitrate (69%) vs. Mesitylene-Derived Nitrate (86%) under Identical CAN/CH₃CN Conditions
In the photochemical nitrooxylation of substituted toluenes with cerium(IV) ammonium nitrate (CAN) in acetonitrile, 4-bromotoluene affords the corresponding 4-bromobenzyl nitrate in approximately 69% yield. Under identical conditions, mesitylene (1,3,5-trimethylbenzene) yields its benzyl nitrate product in approximately 86% [1]. This 17-percentage-point gap reflects the electron-withdrawing effect of the para-bromo substituent, which deactivates the aromatic ring toward nitrate radical attack relative to electron-donating methyl groups.
| Evidence Dimension | Isolated product yield in photochemical nitrooxylation |
|---|---|
| Target Compound Data | ~69% (4-bromobenzyl nitrate) |
| Comparator Or Baseline | ~86% (mesitylene-derived benzyl nitrate) |
| Quantified Difference | ΔYield = −17 absolute percentage points |
| Conditions | Substituted toluene + CAN in CH₃CN, photochemical initiation, room temperature |
Why This Matters
Procurement of 4-bromobenzyl nitrate as a pre-formed building block eliminates the 17% yield penalty inherent in its direct synthesis from 4-bromotoluene, enabling higher step-efficiency in multi-step sequences where this specific substitution pattern is required.
- [1] Baciocchi, E.; Rol, C.; Sebastiani, G. V.; Serena, B. Photochemical Nitrooxylation of Methylbenzenes by Cerium(IV) Ammonium Nitrate in Acetonitrile. Tetrahedron Letters 1984, 25 (18), 1945–1946. View Source
